
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can be achieved through a multi-step process involving several key reactions:
Chlorination: The chlorination of the pyridine ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the N-methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenol: Similar in structure but lacks the pyridine ring and chlorine substitution.
6-Chloro-2-methylpyridine: Similar pyridine ring structure but lacks the bromine substitution.
Uniqueness
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is unique due to the combination of bromine, chlorine, and N-methylamine substitutions on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
825643-60-5 |
|---|---|
Fórmula molecular |
C12H10BrClN2 |
Peso molecular |
297.58 g/mol |
Nombre IUPAC |
4-(2-bromophenyl)-6-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrClN2/c1-15-11-7-16-12(14)6-9(11)8-4-2-3-5-10(8)13/h2-7,15H,1H3 |
Clave InChI |
YXMUCYSVRDXQBL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=C(C=C1C2=CC=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


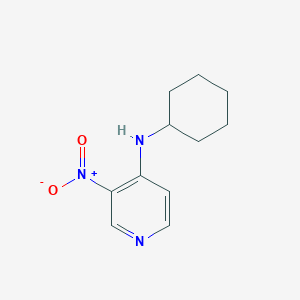
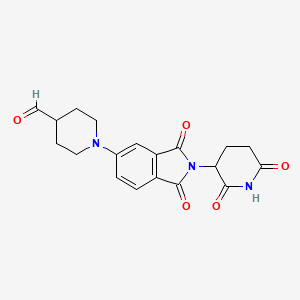

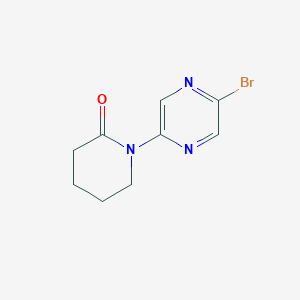
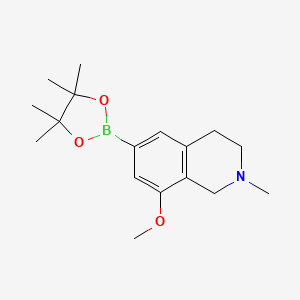
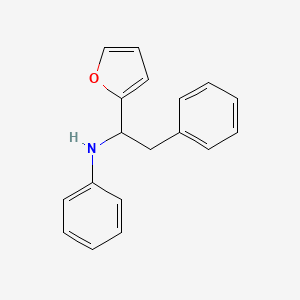
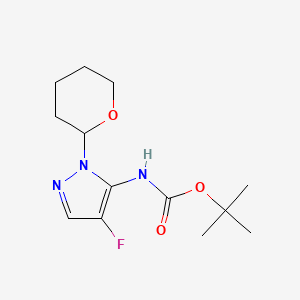
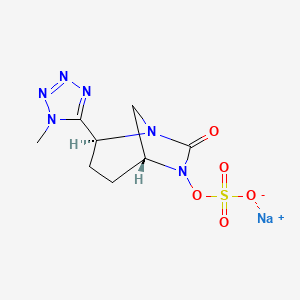




![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
